H-Met-OiPr hydrochloride basic properties
H-Met-OiPr hydrochloride basic properties
An In-Depth Technical Guide to H-Met-OiPr Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties, synthesis, and biological relevance of H-Met-OiPr hydrochloride (L-Methionine isopropyl ester hydrochloride). The information is intended to support laboratory research and drug development activities.
Core Properties and Specifications
H-Met-OiPr hydrochloride is the hydrochloride salt of the isopropyl ester of L-methionine. It is primarily utilized as a chemical intermediate and a starting material in the synthesis of more complex molecules, notably in the development of enzyme inhibitors.[1][2]
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of H-Met-OiPr hydrochloride. Data for related compounds are included for reference where specific data for the target compound is not available.
| Property | Value | Reference(s) |
| IUPAC Name | isopropyl (2S)-2-amino-4-(methylsulfanyl)butanoate hydrochloride | [3] |
| Synonyms | L-Methionine isopropyl ester HCl, H-Met-OiPr HCl | [1] |
| CAS Number | 85391-05-5 | [4] |
| Molecular Formula | C₈H₁₈ClNO₂S | [4] |
| Molecular Weight | 227.75 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [4] |
| Boiling Point | 304.8 °C at 760 mmHg (Predicted, likely for free base) | [3] |
| Melting Point | No data available. (For reference, L-Methionine methyl ester HCl: 151-153 °C) | [5] |
| Solubility | DMSO: 100 mg/mL (439.08 mM) with ultrasonic heating | |
| Water: Soluble (Specific value not available. For reference, L-Methionine solubility: 56.6 g/L at 25 °C) | [6][7] | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) |
Safety Information
H-Met-OiPr hydrochloride is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling. All work should be conducted in a well-ventilated fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Acute Toxicity, Oral | GHS07 (Harmful) | Warning | H302: Harmful if swallowed |
| Skin Irritation | GHS07 (Harmful) | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 (Harmful) | Warning | H319: Causes serious eye irritation |
| STOT-SE ¹ | GHS07 (Harmful) | Warning | H335: May cause respiratory irritation |
| ¹Specific Target Organ Toxicity — Single Exposure |
Biological Relevance and Mechanism of Action
H-Met-OiPr hydrochloride serves as a key building block in the synthesis of farnesyl-protein transferase (FTase) inhibitors.[1][2] FTase is a critical enzyme in a post-translational modification pathway known as prenylation.
The enzyme transfers a 15-carbon farnesyl pyrophosphate (FPP) group to a cysteine residue within a C-terminal "CaaX box" motif of target proteins.[5] This lipid modification is essential for anchoring proteins to the cell membrane, which is a prerequisite for their function in signal transduction. A primary target of this pathway is the Ras family of small GTP-binding proteins, which are implicated in approximately 30% of human cancers.[5] By inhibiting FTase, the localization and oncogenic signaling of Ras can be disrupted, making FTase inhibitors a target for cancer therapy.
Caption: Farnesyl Transferase (FTase) pathway and point of inhibition.
Experimental Protocols
While specific protocols detailing the use of H-Met-OiPr hydrochloride are proprietary to individual research projects, a general and representative method for its synthesis is provided below. This procedure is based on established methods for the esterification of amino acids.[8][9]
Synthesis of H-Met-OiPr Hydrochloride via Thionyl Chloride Method
This protocol describes the esterification of L-methionine using isopropanol (B130326) and thionyl chloride. Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl and SO₂ gases.
Materials:
-
L-Methionine
-
Anhydrous Isopropanol
-
Thionyl Chloride (SOCl₂)
-
Anhydrous Diethyl Ether (or tert-butyl methyl ether)
-
Round-bottom flask with reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Preparation: In the flask, suspend L-Methionine (1.0 eq.) in anhydrous isopropanol (approx. 4-5 mL per gram of amino acid).
-
Cooling: Cool the suspension in an ice bath to 0°C with gentle stirring.
-
Thionyl Chloride Addition: Slowly add thionyl chloride (1.1-1.2 eq.) dropwise to the cooled, stirred suspension over 30-60 minutes. Maintain the temperature below 10°C during the addition. The suspension will gradually dissolve.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to reflux (approx. 82°C) for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Solvent Removal: After the reaction is complete, cool the solution to room temperature. Remove the excess isopropanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
Crystallization: To the resulting oil or solid residue, add anhydrous diethyl ether and stir or sonicate to induce crystallization.
-
Isolation: Collect the crystalline product by vacuum filtration, wash the filter cake with two portions of cold diethyl ether, and dry the product under vacuum to yield H-Met-OiPr hydrochloride as a white solid.
Caption: General workflow for the synthesis of H-Met-OiPr hydrochloride.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-Met-OiPr (hydrochloride) | 85391-05-5 [sigmaaldrich.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. L-Methionine methyl ester hydrochloride CAS#: 2491-18-1 [m.chemicalbook.com]
- 6. himedialabs.com [himedialabs.com]
- 7. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pianetachimica.it [pianetachimica.it]
- 9. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
